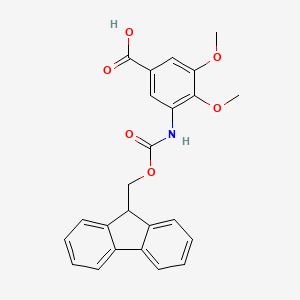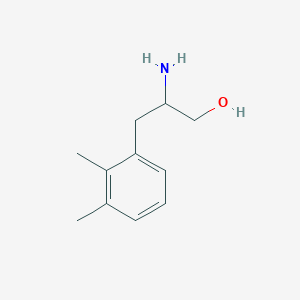![molecular formula C9H11NO2 B13479344 4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
4-[(Oxetan-3-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Oxetan-3-yl)amino]phenol is an organic compound characterized by the presence of an oxetane ring and a phenolic group The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity The phenolic group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the phenolic group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Another method involves the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring . Once the oxetane ring is formed, it can be coupled with a phenolic compound through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors for the Paternò–Büchi reaction or continuous flow systems for the Williamson ether synthesis. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Oxetan-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium ferricyanide.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts for ring-opening reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic and oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Oxetan-3-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is known to improve the pharmacokinetic properties of drug molecules, making this compound a valuable building block in drug design.
Materials Science: The unique reactivity of the oxetane ring makes it useful in the synthesis of advanced materials, including polymers and resins.
Environmental Science: Phenolic compounds, including this compound, are studied for their role in environmental pollution and their potential use in pollutant detection and removal.
Wirkmechanismus
The mechanism of action of 4-[(Oxetan-3-yl)amino]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in both biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar to 4-[(Oxetan-3-yl)amino]phenol but lacks the oxetane ring.
4-Hydroxyaniline: Another compound with a phenolic group but without the oxetane ring.
Uniqueness
The presence of the oxetane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds like 4-aminophenol and 4-hydroxyaniline . This makes this compound a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C9H11NO2/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2 |
InChI-Schlüssel |
BNHRVYJFKUGDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
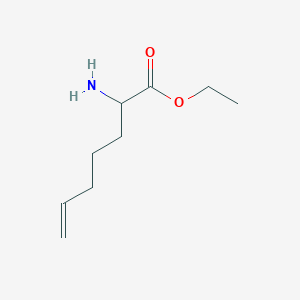
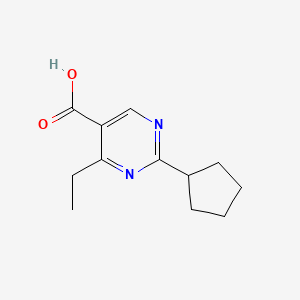
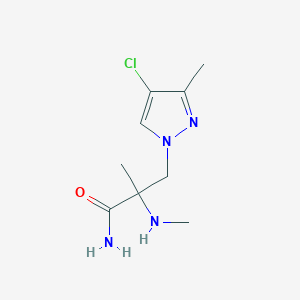
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

